Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure
Fenamic acid structure
Product Name:Fenamic acid
CAS No:91-40-7
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386
Update Time:2025-03-14

Fenamic acid Chemical and Physical Properties

Names and Identifiers

    • N-Phenylanthranilic acid
    • Diphenylamine-2-carboxylic acid
    • N-Phenyl 2-Aminobenzoic Acid
    • Benzoic acid, 2-(phenylamino)-
    • N-Phenyl o-aminobenzoic acid
    • 2-anilinobenzoic acid
    • DPC
    • 2-(Phenylamino)benzoic acid
    • Fenamic acid
    • Phenylanthranilic acid
    • 2-Carboxydiphenylamine
    • o-Anilinobenzoic acid
    • N-Phenyl-o-aminobenzoic acid
    • N-Phenyl-2-aminobenzoic acid
    • Anthranilic acid, N-phenyl-
    • 2-Phenylamino-benzoic acid
    • N-Phenylanthranilic
    • 952VN06WBB
    • ZWJINEZUA
    • NCGC00093536-04
    • CHEMBL23832
    • AKOS000118791
    • 2-phenylazanylbenzoic acid
    • KBio2_002302
    • FT-0631438
    • HMS3402H03
    • CBDivE_001949
    • HMS3373F04
    • MLS-0412242.P016
    • NCGC00014989-06
    • EINECS 202-066-8
    • diphenylamine carboxylate
    • NCGC00014989-02
    • NCGC00093536-02
    • PhenylanthranilsA currencyure
    • BCBcMAP01_000076
    • SY048561
    • NCGC00014989-07
    • ZWJINEZUASEZBH-UHFFFAOYSA-
    • HMS2232G15
    • SB78726
    • W-100309
    • F3145-3322
    • Z57127451
    • KBioSS_002304
    • AMY40863
    • BRN 1456607
    • N-PHENYLANTHRANILIC ACID [MI]
    • KBio3_000282
    • BIDD:GT0820
    • DPC cpd
    • Bio1_000122
    • DTXSID6059025
    • KBio2_004870
    • DS-14719
    • D03APP
    • SPECTRUM1505156
    • STK089446
    • Bio1_001100
    • NCGC00093536-06
    • LP00011
    • BB 0255314
    • ortho-anilinobenzoic acid
    • KBio2_007438
    • NCGC00093536-03
    • NSC-4273
    • KBio3_000281
    • N-phenylanthranilsyre
    • HMS1361H03
    • BRD-K80863915-001-02-9
    • EN300-18386
    • N-phenyl-ortho-aminobenzoic acid
    • phenyl anthranilic acid
    • NSC 215211
    • HY-W040265
    • 2-anilino-benzoic acid
    • SR-01000075342
    • KBioGR_002302
    • Bio1_000611
    • KBio2_000141
    • HMS1791H03
    • KBioGR_000141
    • o-(Phenylamino)benzoic acid
    • KBio2_002709
    • KBio3_002782
    • NSC-215211
    • SCHEMBL25828
    • A843855
    • D0873
    • CBiol_001836
    • Tox21_500011
    • N-Phenylanthranilic acid, 98%
    • N-Phenylanthranilic acid, technical, >=95% (T)
    • NCGC00014989-05
    • GTPL4182
    • EU-0100011
    • BBL008122
    • Phenyl anthranilic acid (all isomers)
    • NCGC00093536-01
    • Lopac0_000011
    • D70372
    • NCGC00014989-03
    • CHEBI:34756
    • s5517
    • AE-641/02494034
    • Oprea1_622264
    • IDI1_033891
    • MLS-0412242
    • Bio2_000621
    • NCGC00014989-01
    • InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • SR-01000075342-1
    • SDCCGMLS-0412242.P028
    • AI3-08880
    • NSC215211
    • BSPBio_001421
    • Diphenylamine-2-carboxylic acid; DPC
    • KBioSS_000141
    • SMR001230825
    • SR-01000075342-2
    • n-phenyl anthranilic acid
    • NCGC00014989-04
    • NSC4273
    • CS-W021005
    • NCGC00093536-05
    • 91-40-7
    • BRD-K80863915-001-05-2
    • HMS3260C03
    • HMS1989H03
    • LS-20563
    • Lopac-144509
    • MFCD00002421
    • cMAP_000012
    • KBio2_005277
    • SDCCGSBI-0050000.P002
    • Diphenylaminecarboxylic acid-(2)
    • Oprea1_414882
    • NCGC00014989-12
    • NCGC00260696-01
    • N-phenyl-anthranilic acid
    • BDBM50337278
    • NCGC00014989-08
    • UNII-952VN06WBB
    • diphenylamine-2-carboxylate
    • Bio2_000141
    • Q498436
    • MLS002153472
    • CCG-204107
    • 2-(Phenylamino)benzoic acid (ACI)
    • Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
    • DPC (chloride channel inhibitor)
    • NSC 4273
    • o-Carboxydiphenylamine
    • NS00007989
    • DB-057256
    • benzoic acid, 2-anilino-
    • MDL: MFCD00002421
    • Inchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
    • BRN: 1456607

Computed Properties

  • Exact Mass: 213.07900
  • Monoisotopic Mass: 213.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 4.4
  • Topological Polar Surface Area: 49.3

Experimental Properties

  • Color/Form: White flake crystals.
  • Density: 1.1544 (rough estimate)
  • Melting Point: 182-185 °C (lit.)
  • Boiling Point: 353.22°C (rough estimate)
  • Flash Point: 186.7°C
  • Refractive Index: 1.5700 (estimate)
  • Water Partition Coefficient: Insoluble
  • PSA: 49.33000
  • LogP: 3.20140
  • Merck: 7273
  • FEMA: 3470
  • Solubility: Soluble in hot ethanol, slightly soluble in hot water, hot benzene and ether.

Fenamic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • RTECS:CB3730000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances

Fenamic acid Customs Data

  • HS CODE:29224995
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Fenamic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ;  1.5 min, 150 °C
Reference
Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media
Martin, Ana; et al, Synthetic Communications, 2006, 36(3), 271-277

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ;  5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Microwave assisted synthesis of N-phenylanthranilic acids in water
Martin, Ana; et al, Journal of Chemical Research, 2005, (9), 561-563

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 110 °C
Reference
Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents
Hao, Xiangyong; et al, Bioorganic & Medicinal Chemistry, 2022, 55,

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol ,  Copper ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 h, 100 °C
Reference
"On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system
Zhou, Qifan; et al, Tetrahedron Letters, 2019, 60(29), 1938-1941

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ;  1 min, rt; 10 min, 80 °C
Reference
Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions
Khan, Danish ; et al, Asian Journal of Organic Chemistry, 2022, 11(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Reference
Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication
Barraza, Scott J.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Potassium hydroxide ;  rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
Neukom, Joshua D.; et al, Organic Letters, 2011, 13(9), 2196-2199

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  2.5 h, reflux
Reference
The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones
Ferraro, Caterina; et al, Heterocycles, 2012, 84(2), 1383-1389

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  100 °C
Reference
Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides
Wu, Xi-Xi; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ;  3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Copper ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Water ;  pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ;  10 min
Reference
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Kuang, Guotao; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

Production Method 13

Reaction Conditions
Reference
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ;  0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Reference
A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives
Girisha, Hanakere R.; et al, Journal of Chemical Research, 2006, (5), 342-344

Production Method 15

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ;  20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines
Maradolla, Mohan Babu; et al, Journal of Chemical Research, 2007, (10), 587-589

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives
Zheng, Zisheng; et al, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  6 min, heated
Reference
Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions
Sarrafi, Yaghoub; et al, Chinese Chemical Letters, 2009, 20(7), 784-788

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
1.3 Reagents: Acetic acid
Reference
Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts
Nishio, Ryo; et al, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  pH 3
Reference
Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides
Ma, Fangfang; et al, Tetrahedron, 2011, 67(48), 9405-9410

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Copper Solvents: Nitrobenzene ;  5 h, 140 °C
Reference
A new synthetic method of di-9-acridinyl derivatives of amines
Zhu, Yan-wu; et al, Hecheng Huaxue, 2002, 10(1), 65-67

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ;  3 h, reflux
Reference
Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis
Lv, Zhengxian; et al, Journal of Chromatography A, 2017, 1491, 98-107

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Chloroform
Reference
A novel route for progenitors of carbazoles with a view to study larvicidal properties
Choudhury, B.; et al, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

Fenamic acid Raw materials

Fenamic acid Preparation Products

Fenamic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91-40-7)Fenamic acid
Order Number:A843855
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):240.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:91-40-7)N-Phenylanthranilic Acid
Order Number:LE14177
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-40-7)Fenamic acid
A843855
Purity:99%
Quantity:500g
Price ($):240.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-40-7)N-Phenylanthranilic Acid
LE14177
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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